1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine
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Overview
Description
1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-chloro-3-ethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It can be utilized in the development of novel materials with specific properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(4-Chloro-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
- 1-(4-Chloro-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Comparison: Compared to similar compounds, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine may exhibit unique properties due to the presence of the pyrrolidine ring. This ring structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other sulfonyl derivatives.
Properties
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-2-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUGWFAXMUENSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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